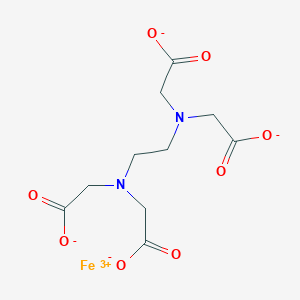

Iron(III)-edta

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron(III)-edta is a coordination complex that is widely used in scientific research due to its unique properties. It is a water-soluble compound that is formed by the reaction of iron(III) ions with ethylenediaminetetraacetic acid (edta). Iron(III)-edta has a reddish-brown color and is commonly used in laboratory experiments for various applications.

Applications De Recherche Scientifique

1. Phytoplankton Growth in Oceanic Waters

Iron(III)-EDTA is used in laboratory media to mimic low iron concentrations for phytoplankton growth studies in the open ocean. It allows experiments to be performed at low free metal concentrations while maintaining high total metal concentrations, leading to more reproducible media. However, there are suggestions to work with more natural conditions without using EDTA for creating iron limitation, especially in studies focusing on the biological availability of different chemical fractions of iron (Gerringa, Baar, & Timmermans, 2000).

2. Sodium Iron (III) EDTA Synthesis for Iron Deficiency

Iron(III)-EDTA's potential use in food fortification programs aims to curb the global problem of iron deficiency. A simplified and optimized synthesis method for sodium iron (III) EDTA has been developed, allowing for easy reproduction using basic laboratory apparatus. This development is significant for human stable isotope bioavailability studies in both developing and developed countries (Loots, Lieshout, & Lachmann, 2007).

3. Detection of Fe(III)EDTA in Food Chemistry

A fluorescent method using photoluminescent carbon dots (C-dots) with fluoride ions as a masking agent has been developed to determine Fe(III)EDTA. This method selectively quenches the photoluminescence of C-dots by Fe(III)EDTA and has been successfully applied to real samples with high accuracy (Wang, Chai, Dong, Zhou, & Zhu, 2018).

4. Extraction of Amorphous Iron Oxide by EDTA

EDTA is capable of extracting a limited amount of iron from a mixture of amorphous iron oxide, goethite, and hematite. The research concluded that EDTA-extractable iron might represent X-ray amorphous iron oxides, indicating its potential in selective extraction applications (Borggaard, 1976).

5. Iron Distribution in Plants Using Iron(III)-EDTA

Iron(III)-EDTA is widely used for delivering minerals to plants. A study using autoradiography demonstrated the role of humic substances in the distribution of iron(III)-EDTA chelate in wheat parts, indicating its effectiveness in plant nutrition and disease prevention (Zimbovskaya, Kulikova, Filippova, & Pankratov, 2019).

Propriétés

Numéro CAS |

15275-07-7 |

|---|---|

Nom du produit |

Iron(III)-edta |

Formule moléculaire |

C10H12FeN2O8- |

Poids moléculaire |

344.06 g/mol |

Nom IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |

Clé InChI |

UOMQUZPKALKDCA-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Numéros CAS associés |

15708-41-5 (hydrochloride salt) 17099-81-9 (hydrogen) 21265-50-9 (ammonium salt) 54959-35-2 (potassium salt) |

Synonymes |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

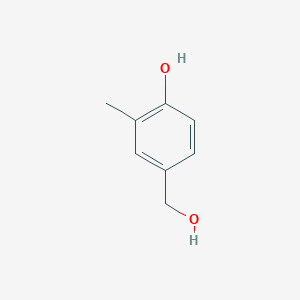

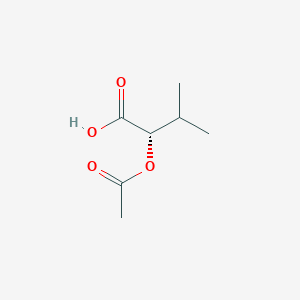

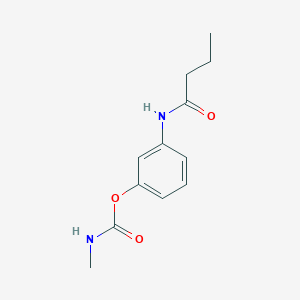

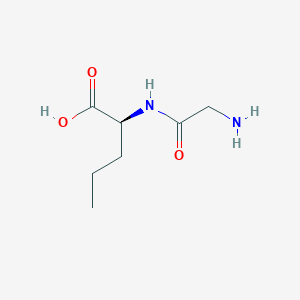

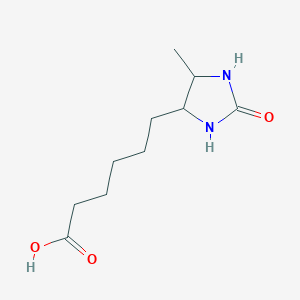

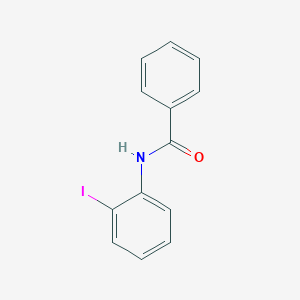

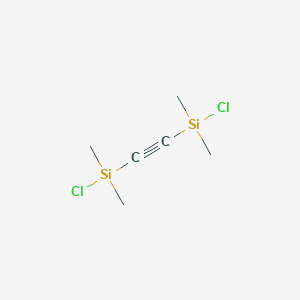

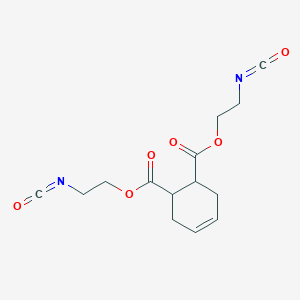

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.